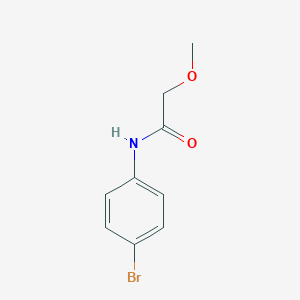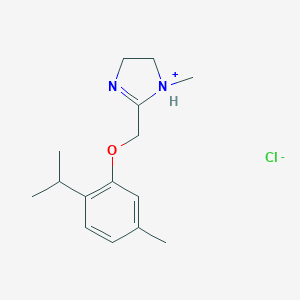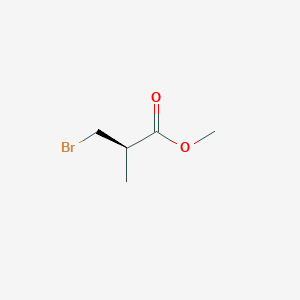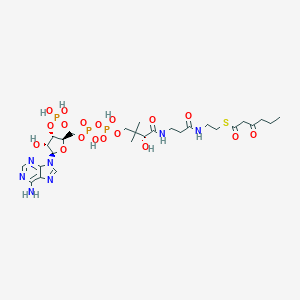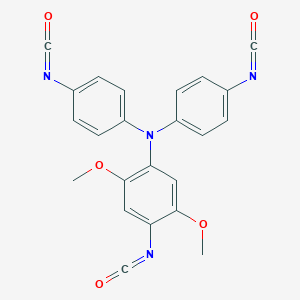![molecular formula C38H76ClNO4 B008395 Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride CAS No. 97158-31-1](/img/structure/B8395.png)
Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DODAC is a synthetic cationic lipid that has been extensively studied for its ability to form liposomes and its potential applications in various fields of research. The synthesis of DODAC is relatively simple and involves the reaction of dimethylamine with octadecyl chloride, followed by quaternization with ethylene oxide.
Wirkmechanismus
The mechanism of action of DODAC-based liposomes involves the fusion of the liposomes with the cell membrane, followed by the release of the encapsulated therapeutic agent into the cell. The cationic nature of DODAC allows the liposomes to interact with negatively charged cell membranes, facilitating their uptake by cells.
Biochemische Und Physiologische Effekte
DODAC-based liposomes have been shown to have minimal toxicity and immunogenicity, making them suitable for use in vivo. However, the use of cationic lipids such as DODAC can lead to the activation of the immune system and the induction of proinflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DODAC-based liposomes in lab experiments include their ability to encapsulate a wide range of therapeutic agents, their ease of preparation, and their biocompatibility. However, the limitations of using DODAC-based liposomes include their potential toxicity and immunogenicity, as well as their tendency to aggregate and form larger structures.
Zukünftige Richtungen
For the use of DODAC-based liposomes in scientific research include the development of more efficient and targeted delivery systems, the optimization of liposome composition and structure, and the exploration of new applications in fields such as regenerative medicine and tissue engineering.
Synthesemethoden
The synthesis of DODAC involves the reaction of dimethylamine with octadecyl chloride to form dimethyloctadecylamine, which is then quaternized with ethylene oxide to form DODAC. The purity and yield of DODAC can be improved by various purification methods, such as column chromatography, recrystallization, and precipitation.
Wissenschaftliche Forschungsanwendungen
DODAC is widely used in scientific research for its ability to form liposomes, which are used as vehicles for drug delivery, gene therapy, and vaccine development. DODAC-based liposomes have been shown to be effective in delivering a wide range of therapeutic agents, including anticancer drugs, antibiotics, and nucleic acids.
Eigenschaften
CAS-Nummer |
97158-31-1 |
|---|---|
Produktname |
Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride |
Molekularformel |
C38H76ClNO4 |
Molekulargewicht |
646.5 g/mol |
IUPAC-Name |
bis(2-hexadecanoyloxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C38H76NO4.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37(40)42-35-33-39(3,4)34-36-43-38(41)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-36H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VHIZYFAEPDWBFM-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCCCC.[Cl-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCCCC.[Cl-] |
Andere CAS-Nummern |
97158-31-1 |
Synonyme |
dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride; DIPALMITOYLETHYL DIMONIUM CHLORIDE; Ethanaminium, N,N-dimethyl-2-(1-oxohexadecyl)oxy-N-2-(1-oxohexadecyl)oxyethyl-, chloride; Bis[2-(hexadecanoyloxy)ethyl]dimethylaminium·chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



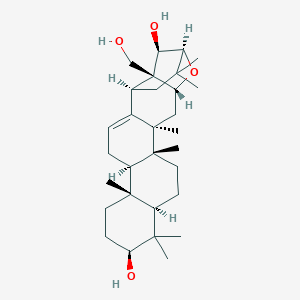
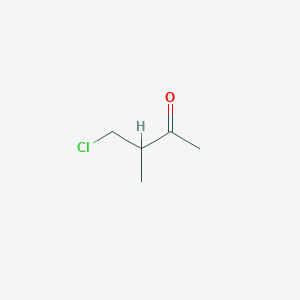
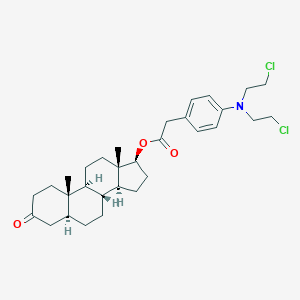
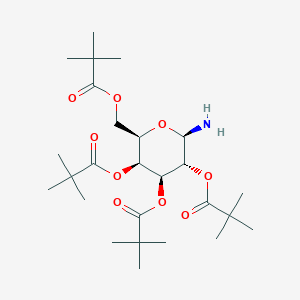
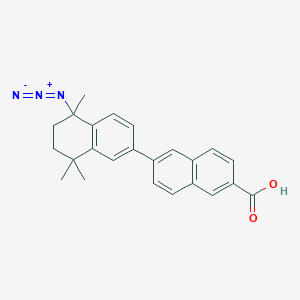
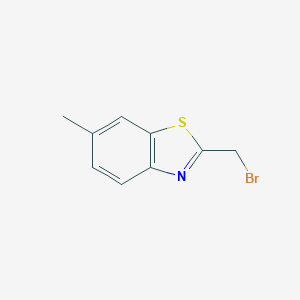
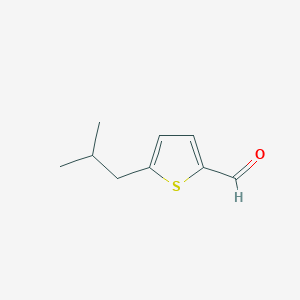
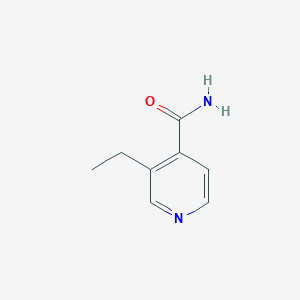
![(1S,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-[(E,2R)-6-hydroxy-5,5,6-trimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B8334.png)
